3,4-Dihydroxybenzaldehyde

概述

描述

It is a naturally occurring compound found in various plants, including the roots of Salvia miltiorrhiza, barley, green cavendish bananas, and grapevine leaves . This compound is known for its wide range of biological activities and is used in various fields such as medicine, chemistry, and industry.

准备方法

合成路线和反应条件: 原儿茶醛可以通过多种方法合成。 一种常见的方法是将胡椒醛二氯化物与分子氯在三氯化磷、五氯化磷或氯磺酰氯存在下反应,制备二氯胡椒醛二氯化物,然后进行水解 。 另一种方法包括对胡椒醛(香草醛)进行氯化,然后水解氯化产物 .

工业生产方法: 在工业环境中,原儿茶醛通常从丹参根中提取。 收获根部,清洗并干燥,然后使用乙醇、丙酮或乙酸乙酯等溶剂提取该化合物 .

化学反应分析

反应类型: 原儿茶醛会发生各种化学反应,包括:

氧化: 它可以被氧化成原儿茶酸。

还原: 它可以被还原成 3,4-二羟基苯甲醇。

取代: 由于苯环上存在羟基,它可以发生亲电取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 溴或氯等试剂可用于卤化反应。

主要生成物:

氧化: 原儿茶酸。

还原: 3,4-二羟基苯甲醇。

取代: 原儿茶醛的卤代衍生物。

科学研究应用

作用机制

相似化合物的比较

原儿茶醛类似于其他酚醛类化合物,例如:

香草醛 (4-羟基-3-甲氧基苯甲醛): 用作调味剂,并用于合成药物。

丁香醛 (4-羟基-3,5-二甲氧基苯甲醛): 用于合成精细化学品和作为调味剂。

肉桂醛 (3-苯基-2-丙烯醛): 以其抗菌和抗真菌特性而闻名。

独特之处: 原儿茶醛的独特之处在于它在苯环上具有两个羟基,这使其具有强大的抗氧化和抗炎特性。它作为各种生物活性化合物的先驱的能力进一步增强了其在科学研究和工业应用中的重要性。

生物活性

3,4-Dihydroxybenzaldehyde (DHB), a phenolic compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and findings.

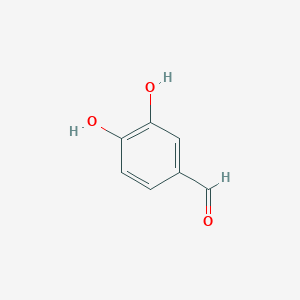

- Chemical Structure : this compound is characterized by two hydroxyl groups at the 3 and 4 positions of the benzene ring and an aldehyde functional group.

- CAS Number : 139-85-5

1. Antioxidant Activity

DHB exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can lower reactive oxygen species (ROS) generation and protect human red blood cells from oxidative damage induced by sodium meta-arsenite (SA) .

Key Findings :

- DHB prevents oxidative DNA damage and apoptosis via its antioxidant activity .

- It increases glutathione levels in human erythrocytes, enhancing cellular defense mechanisms against oxidative stress .

2. Antimicrobial Properties

DHB demonstrates potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) at very low concentrations (0.01 µg/ml) .

Table 1: Antimicrobial Efficacy of DHB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.01 µg/ml |

| Escherichia coli | 50 µg/ml |

| Candida albicans | 25 µg/ml |

3. Anticancer Effects

Research indicates that DHB selectively inhibits human DNA topoisomerase II with an IC50 of 150 µM, showing potential as an anticancer agent . It has been observed to inhibit the proliferation of HT-29 colon cancer cells at a concentration of 362 µM but did not affect HCT116 cells at 100 µM .

Case Study :

A study investigated the effects of DHB on HT-29 cells and found that treatment led to significant reductions in cell viability and induced apoptosis through ROS-mediated pathways.

4. Anti-inflammatory Effects

DHB has been reported to suppress inflammation by inhibiting the expression of pro-inflammatory cytokines. It modulates the NF-κB signaling pathway, which is crucial for inflammatory responses .

Mechanism :

- DHB reduces the binding of IgE to FcεRI receptors on mast cells, thereby inhibiting degranulation and subsequent allergic responses .

Binding Properties

Recent studies have highlighted the interaction of DHB with human serum albumin (HSA), which is essential for understanding its pharmacokinetics. The binding affinity was found to be , indicating a strong interaction primarily through hydrogen bonding and van der Waals forces .

Table 2: Binding Characteristics of DHB with HSA

| Parameter | Value |

|---|---|

| Binding Affinity | |

| Binding Distance | 4.42 nm |

| Mechanism of Binding | Hydrogen bonding and van der Waals forces |

属性

IUPAC Name |

3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGBGRVKPALMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074512 | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000116 [mmHg] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-85-5 | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocatechualdehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOCATECHUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protocatechualdehyde?

A1: The molecular formula of Protocatechualdehyde is C7H6O3, and its molecular weight is 138.12 g/mol.

Q2: What analytical techniques are commonly used to determine Protocatechualdehyde content in various samples?

A2: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, diode-array detectors (DAD), and mass spectrometry (MS), is widely employed for quantitative analysis of Protocatechualdehyde. [, , , , , , , , , , , , , , , , , , , ]

Q3: How does Protocatechualdehyde affect cancer cells?

A3: Research suggests that Protocatechualdehyde demonstrates antiproliferative activity against various cancer cell lines, including human non-small cell lung cancer cells. This effect has been linked to the upregulation of growth arrest and DNA damage-inducible genes (GADD45 and GADD153), ultimately leading to cell cycle arrest and apoptosis. []

Q4: What is the role of Protocatechualdehyde in protecting against testicular damage?

A4: In a study using a mouse model, Protocatechualdehyde was found to mitigate testicular damage induced by the chemotherapeutic agent cyclophosphamide. This protective effect was associated with increased sperm survival and membrane integrity, improved testicular morphology, and modulation of various proteins involved in oxidative stress and inflammation. []

Q5: How does Protocatechualdehyde impact bone health?

A5: Protocatechualdehyde has shown promise in counteracting osteoporosis induced by prednisone acetate in a rat model. Treatment with Protocatechualdehyde led to improvements in bone physical indices, bone density, and bone mineral and organic matter content. []

Q6: Does Protocatechualdehyde exhibit antibacterial activity?

A6: Protocatechualdehyde has demonstrated potent antibacterial activity against the plant pathogen Ralstonia solanacearum, effectively inhibiting its growth and biofilm formation. This antibacterial effect was linked to the disruption of bacterial cell structure. []

Q7: What is the mechanism behind Protocatechualdehyde's protective effect on vascular endothelial cells?

A7: Studies indicate that Protocatechualdehyde can protect human umbilical vein endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL). This protective action may involve the modulation of the CD40/CD40L pathway, which plays a role in inflammation and atherosclerosis. []

Q8: How is Protocatechualdehyde absorbed in the body?

A8: Research using a rat intestinal absorption model suggests that Protocatechualdehyde is absorbed primarily through passive diffusion. []

Q9: Are there any strategies to improve the delivery and bioavailability of Protocatechualdehyde?

A9: While specific drug delivery strategies haven't been extensively explored in the provided research, one study utilized Protocatechualdehyde in the fabrication of injectable hydrogels containing an anticancer peptide. This approach aimed to achieve localized drug release and enhance therapeutic efficacy. []

Q10: How does the structure of Protocatechualdehyde contribute to its activity?

A10: The two hydroxyl groups in the ortho position on the benzene ring, characteristic of catechols, are likely crucial for many of Protocatechualdehyde's biological activities. These groups can participate in hydrogen bonding and redox reactions, influencing the compound's interaction with biological targets. Further research is needed to elucidate specific SAR relationships. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。